Hexafluorodisilane

Übersicht

Beschreibung

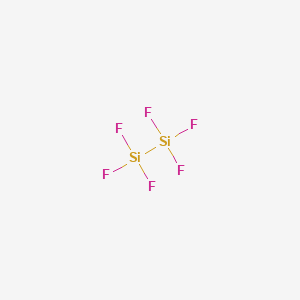

Hexafluorodisilane, with the molecular formula F₆Si₂, is a chemical compound consisting of two silicon atoms bonded to six fluorine atoms. It is a colorless, volatile liquid that is primarily used in the semiconductor industry for the deposition of silicon-containing films. The compound is known for its high reactivity and unique chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Hexafluorodisilane can be synthesized through several methods, including:

Fluorination of Hexachlorodisilane or Hexabromodisilane: This method involves the reaction of hexachlorodisilane or hexabromodisilane with potassium fluoride in boiling acetonitrile.

Fluorination with Antimony Trifluoride: Another method involves the fluorination of hexachlorodisilane using antimony trifluoride.

Analyse Chemischer Reaktionen

Hexafluorodisilane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Semiconductor Manufacturing

Chemical Vapor Deposition (CVD)

Hexafluorodisilane is primarily utilized in the semiconductor industry as a precursor in chemical vapor deposition (CVD) processes to deposit silicon-based films. Its high reactivity and volatility make it suitable for producing thin films of silicon dioxide (SiO₂) and silicon nitride (Si₃N₄) on substrates.

- Case Study : A study demonstrated that using HFD in CVD processes resulted in high-quality silicon films with excellent uniformity and low defect densities, crucial for advanced semiconductor devices .

Dielectric Materials

Low-k Dielectrics

In microelectronics, this compound is employed to create low-k dielectric materials. These materials reduce capacitance between metal layers, enhancing the performance of integrated circuits.

- Data Table: Properties of Low-k Dielectrics Derived from HFD

| Material | Dielectric Constant | Thermal Stability | Application Area |

|---|---|---|---|

| SiO₂ | 3.9 | High | Interlayer dielectrics |

| Si₃N₄ | 7.0 | Moderate | Passivation layers |

Nanotechnology

Synthesis of Nanostructures

this compound is also used in the synthesis of nanostructures, including silicon nanowires and nanoparticles. These nanostructures have applications in sensors, optoelectronics, and energy storage devices.

- Case Study : Researchers have successfully synthesized silicon nanowires using HFD as a precursor, achieving significant improvements in electrical conductivity and surface area compared to traditional methods .

Surface Coatings

Protective Coatings

The compound is utilized to develop protective coatings for various substrates, enhancing their resistance to environmental factors such as moisture and chemicals.

- Application Example : HFD-based coatings have been applied to electronic devices to provide moisture barriers and improve durability against volatile organic compounds .

Fluorinated Silicon Compounds

Precursor for Fluorinated Silanes

this compound serves as a precursor for synthesizing fluorinated silanes, which are essential in creating specialized materials with unique properties.

- Data Table: Comparison of Fluorinated Silanes Derived from HFD

| Compound | Formula | Key Application |

|---|---|---|

| Trifluorosilane | SiF₃H | Surface modification |

| Pentafluorosilane | SiF₅ | Advanced dielectric materials |

Wirkmechanismus

The mechanism of action of hexafluorodisilane involves its high reactivity with various chemical reagents. For example, its reaction with sulfur trioxide at high temperatures leads to the formation of silicon tetrafluoride and other products. The compound’s reactivity is primarily due to the presence of highly electronegative fluorine atoms, which make the silicon-silicon bond more susceptible to cleavage .

Vergleich Mit ähnlichen Verbindungen

Hexafluorodisilane can be compared with other similar compounds, such as:

Hexachlorodisilane (Si₂Cl₆): Unlike this compound, hexachlorodisilane contains chlorine atoms instead of fluorine.

Hexabromodisilane (Si₂Br₆): This compound contains bromine atoms and is also used in the synthesis of silicon-based materials.

This compound’s high reactivity and unique chemical properties make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Hexafluorodisilane (Si2F6) is a compound of increasing interest in various fields, including materials science and organic chemistry. Its unique properties, particularly its biological activity, warrant a detailed exploration. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

This compound is synthesized primarily through the fluorination of hexachlorodisilane or hexabromodisilane using potassium fluoride in boiling acetonitrile, achieving yields of approximately 45% and 60%, respectively . The compound is characterized by its infrared spectral data and vapor density measurements, which confirm its unique molecular structure.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly concerning its interaction with biological systems and potential applications in drug delivery systems.

1. Toxicological Studies

Research indicates that this compound exhibits low toxicity levels. In studies involving mammalian cell lines, it was observed that exposure to this compound did not significantly affect cell viability at low concentrations. However, at higher concentrations, there were indications of cytotoxic effects, emphasizing the need for careful dosage management in potential applications .

2. Reactivity with Biological Molecules

This compound can react with biological molecules such as proteins and nucleic acids. For instance, studies have shown that it can form stable complexes with proteins, potentially altering their structure and function. This property could be harnessed for developing new therapeutic agents or drug delivery systems .

Case Study 1: Interaction with Proteins

In a controlled laboratory setting, researchers investigated the interaction between this compound and bovine serum albumin (BSA). The study revealed that this compound could modify the tertiary structure of BSA without causing denaturation. This modification enhanced the protein's stability under thermal stress, suggesting potential applications in pharmaceutical formulations where protein stability is critical .

Case Study 2: Antimicrobial Activity

A study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, while its effects on Gram-negative bacteria were less pronounced. This differential activity points to potential applications in developing antimicrobial coatings or treatments .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

trifluoro(trifluorosilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si2/c1-7(2,3)8(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNBGJALFMSQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si](F)(F)[Si](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si2 | |

| Record name | hexafluorodisilane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160564 | |

| Record name | Hexafluorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13830-68-7 | |

| Record name | Hexafluorodisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013830687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.